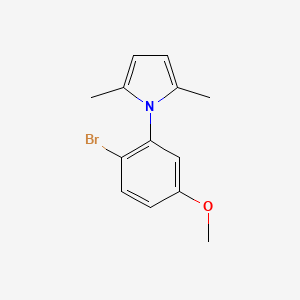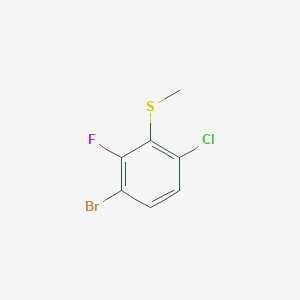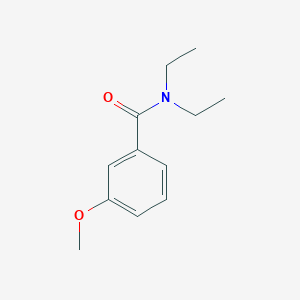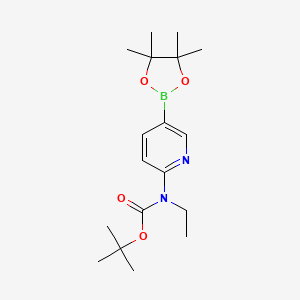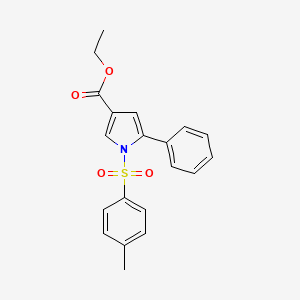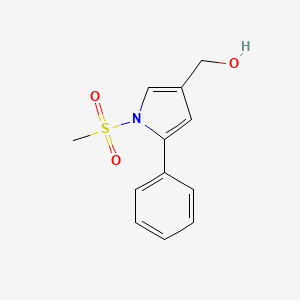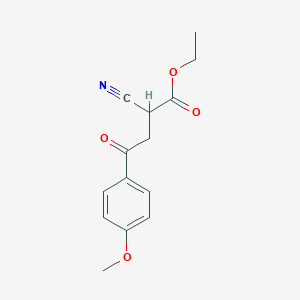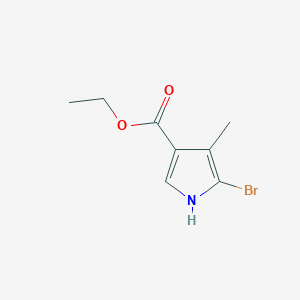
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
描述
“5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are various methods for the synthesis of pyrrole derivatives, such as the catalytic protodeboronation of pinacol boronic esters2. However, the specific synthesis process for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques, but the specific structure for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources.Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific chemical reactions involving “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. However, the specific physical and chemical properties for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not provided in the available resources3.安全和危害
Information about the safety and hazards of a compound is crucial for handling and storage. However, the specific safety and hazards information for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources1.
未来方向
The future directions for research on “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
属性
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
874496-31-8 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


